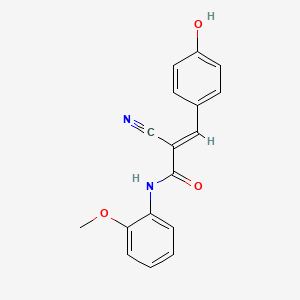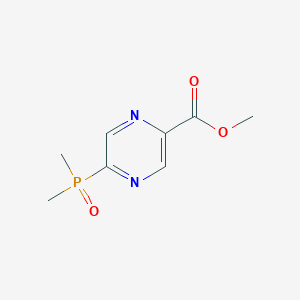
(2E)-2-cyano-3-(4-hydroxyphenyl)-N-(2-methoxyphenyl)prop-2-enamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“(2E)-2-cyano-3-(4-hydroxyphenyl)-N-(2-methoxyphenyl)prop-2-enamide” is a chemical compound with the molecular formula C17H14N2O3 and a molecular weight of 294.30466 .
Molecular Structure Analysis
The molecular structure of this compound is determined by its molecular formula, C17H14N2O3. It contains a cyano group (-CN), an amide group (-CONH-), and phenyl groups attached to a prop-2-enamide backbone .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include its melting point, boiling point, density, and solubility. Unfortunately, specific information about these properties for this compound was not available in the resources I found .Applications De Recherche Scientifique
Optical Properties and Mechanofluorochromism
Effect of Stacking Mode on Mechanofluorochromic Properties
Research on derivatives of 2-cyano acrylamide, similar to the compound , revealed that different optical properties arise due to distinct stacking modes. These properties were studied through synthesis and analysis of several derivatives, highlighting the potential of such compounds in the development of materials with tunable optical characteristics for applications in fluorescence-based sensors and optoelectronic devices (Song et al., 2015).
Crystal Packing and Molecular Interactions
N⋯π and O⋯π Interactions in Crystal Packing
Another study on ethyl (Z)-2-cyano-3-[(4-alkoxyphenyl)amino]prop-2-enoates, closely related to the compound of interest, showcased the significance of N⋯π and O⋯π interactions over traditional hydrogen bonding in crystal packing. This suggests the potential utility of these compounds in designing materials with specific crystallographic properties, which could be crucial for the development of novel pharmaceuticals and materials science applications (Zhang et al., 2011).
Corrosion Inhibition
Synthesis and Characterization for Corrosion Inhibition
Acrylamide derivatives, including those with a cyano group and phenyl substitutions, have been explored for their corrosion inhibition properties on metals in acidic solutions. This research indicates the application of these compounds in protecting metals from corrosion, particularly in industrial settings where acid corrosion is a significant concern. The findings suggest that such compounds can serve as effective corrosion inhibitors, highlighting their importance in material preservation and maintenance (Abu-Rayyan et al., 2022).
Molecular Structure and Reactivity
Study on Molecular Structure and Hydrogen Bonding
The investigation of molecular structures, such as those of leflunomide metabolite analogs, which share structural similarities with the compound , provides valuable insights into their reactivity and interactions. This information is crucial for understanding the biological activities of these compounds and designing molecules with desired properties for pharmaceutical applications (Ghosh et al., 1999).
Mécanisme D'action
Target of Action
Similar compounds have been found to interact with various cellular targets, including enzymes and receptors . The specific role of these targets can vary, but they often play crucial roles in cellular signaling and metabolic pathways.
Mode of Action
It’s known that compounds with similar structures can interact with their targets in a variety of ways, such as inhibiting enzyme activity or modulating receptor signaling . These interactions can lead to changes in cellular function and behavior.
Biochemical Pathways
The compound may affect various biochemical pathways. For instance, some compounds with similar structures have been found to inhibit sphingolipid biosynthesis . This can have downstream effects on numerous cellular processes, including cell growth and proliferation, apoptosis, and immune response .
Result of Action
The molecular and cellular effects of the compound’s action can vary depending on the specific targets and pathways it affects. For example, inhibition of sphingolipid biosynthesis can lead to changes in cell growth and proliferation, potentially leading to cell death .
Safety and Hazards
Propriétés
IUPAC Name |
(E)-2-cyano-3-(4-hydroxyphenyl)-N-(2-methoxyphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O3/c1-22-16-5-3-2-4-15(16)19-17(21)13(11-18)10-12-6-8-14(20)9-7-12/h2-10,20H,1H3,(H,19,21)/b13-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFZQGMUZQBGNFN-JLHYYAGUSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)C(=CC2=CC=C(C=C2)O)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC=C1NC(=O)/C(=C/C2=CC=C(C=C2)O)/C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(3,5-Dimethylphenyl)-3-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]urea](/img/structure/B2867580.png)
![Tert-butyl 7-[(chlorosulfonyl)methyl]-6-oxa-2-azaspiro[3.4]octane-2-carboxylate](/img/structure/B2867582.png)
![2-Chloro-6-cyclopropyl-N-[1-(4-fluorophenyl)-5-methyltriazol-4-yl]pyridine-4-carboxamide](/img/structure/B2867583.png)


![1-Methyl-N-(6-oxo-2,3,4,12,13,13a-hexahydro-1H-pyrido[2,1-d][1,5]benzoxazocin-8-yl)pyrazole-4-sulfonamide](/img/structure/B2867588.png)

![3-(Trifluoromethyl)phenyl 3-[3-(trifluoromethyl)phenyl]-2-quinolinyl sulfide](/img/structure/B2867591.png)



